molecular formula C23H15FN2O4S2 B12143280 (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12143280
M. Wt: 466.5 g/mol
InChI Key: QAKYTHKGRIMYAJ-UHFFFAOYSA-N
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Description

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole ring, a thiophene ring, and a pyrrolidine-2,3-dione core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiophene intermediates, followed by their coupling with the pyrrolidine-2,3-dione core. Key steps include:

    Formation of Benzothiazole Intermediate: This involves the reaction of 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions.

    Synthesis of Thiophene Intermediate: This is achieved by the reaction of thiophene-2-carbaldehyde with a suitable reagent to introduce the hydroxy group.

    Coupling Reaction: The benzothiazole and thiophene intermediates are then coupled with the pyrrolidine-2,3-dione core using a condensation reaction, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Compounds with substituted benzothiazole rings.

Scientific Research Applications

Chemistry

In chemistry, (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound is studied for its potential biological activities. The presence of the benzothiazole and thiophene rings suggests that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, researchers are investigating the potential therapeutic applications of this compound. Its unique structure may allow it to modulate specific biological pathways, making it a potential candidate for the treatment of various diseases.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole and thiophene rings. These interactions may modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4E)-1-(6-chloro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: Similar structure with a chlorine atom instead of fluorine.

    (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione: Similar structure with a methoxy group at a different position on the phenyl ring.

Uniqueness

The uniqueness of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione lies in its specific combination of functional groups and ring systems. The presence of the fluorine atom on the benzothiazole ring and the methoxy group on the phenyl ring may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C23H15FN2O4S2

Molecular Weight

466.5 g/mol

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H15FN2O4S2/c1-30-14-5-2-4-12(10-14)19-18(20(27)16-6-3-9-31-16)21(28)22(29)26(19)23-25-15-8-7-13(24)11-17(15)32-23/h2-11,19,28H,1H3

InChI Key

QAKYTHKGRIMYAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5

Origin of Product

United States

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